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Compound of Interest

Compound Name: BMS-814580

Cat. No.: B15608418 Get Quote

This technical guide provides a comprehensive overview of BMS-986458, a first-in-class, orally

bioavailable B-cell lymphoma 6 (BCL6) ligand-directed degrader, for researchers, scientists,

and drug development professionals. The document details its mechanism of action,

summarizes key quantitative data, and provides representative experimental protocols and

visualizations to facilitate further research in non-Hodgkin lymphoma (NHL).

Core Concepts: Targeting BCL6 with a Novel
Degrader
BMS-986458 is an investigational heterobifunctional molecule designed to selectively induce

the degradation of the BCL6 protein, a critical oncogenic driver in many B-cell malignancies.[1]

Unlike traditional inhibitors that block a protein's function, BMS-986458 eliminates the BCL6

protein entirely.

Mechanism of Action
BMS-986458 functions by hijacking the cell's natural protein disposal system. It simultaneously

binds to the BCL6 protein and the cereblon (CRBN) E3 ubiquitin ligase, forming a ternary

complex.[2] This proximity, induced by BMS-986458, allows the E3 ligase to tag BCL6 with

ubiquitin molecules. This ubiquitination marks BCL6 for recognition and subsequent

degradation by the proteasome.[2] The elimination of BCL6 relieves its transcriptional

repression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in lymphoma

cells.[3]
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Quantitative Data Summary
The following tables summarize the key preclinical and clinical data available for BMS-986458

in the context of non-Hodgkin lymphoma.

Preclinical Efficacy of BMS-986458
Model Type Key Findings

NHL Cell Lines
Demonstrated broad anti-tumor effects in 80%

of BCL6-expressing cell lines.[3]

Patient-Derived Xenograft (PDX) Models

Resulted in deep and sustained degradation of

BCL6, leading to tumor regression and a

significant survival benefit.[3]

Diffuse Large B-cell Lymphoma (DLBCL) Cell

Lines

Showed a significant enhancement of CD20

transcription and surface expression, with up to

a 20-fold increase within 72 hours.[3][4]

In Vivo Combination Studies

The combination of BMS-986458 with an anti-

CD20 agent led to tumor regression, with under

70% of animals remaining tumor-free.[3]

Clinical Efficacy from Dose-Escalation Study (Abstract
#480)

Patient Population
(Relapsed/Refractory)

Overall Response Rate
(ORR)

Complete Response Rate
(CRR)

Overall Non-Hodgkin

Lymphoma
65% 21%

Diffuse Large B-cell

Lymphoma (DLBCL)
54% 7%

Follicular Lymphoma (FL) 80% 40%

Data from a dose-escalation study in heavily pre-treated patients with relapsed or refractory

NHL.[5][6]
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Safety and Tolerability Profile
Initial clinical findings from a study involving 31 heavily pre-treated patients indicate that BMS-

986458 is well-tolerated.[2]

Treatment-Related Adverse
Event (TRAE)

Grade Frequency

Arthralgia (Joint Pain) Grade 1/2 19.4%

Fatigue Grade 1/2 16.1%

Notably, no treatment-related discontinuations or high-grade (≥3) cytopenias were observed in

this early study.[2]

Visualizing the Core Mechanisms and Workflow
The following diagrams illustrate the signaling pathway of BMS-986458 and the typical

research workflow from preclinical discovery to clinical trials.

Signaling Pathway of BMS-986458 Action
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Caption: BMS-986458 induces the formation of a ternary complex, leading to the ubiquitination

and proteasomal degradation of BCL6 and subsequent anti-tumor effects.

Preclinical to Clinical Research Workflow
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Caption: A streamlined workflow illustrating the progression of BMS-986458 from initial

discovery to late-stage clinical evaluation.

Experimental Protocols
The following sections provide representative methodologies for key experiments cited in BMS-

986458 research. These are intended as a guide and may require optimization for specific

laboratory conditions.

In Vitro BCL6 Degradation Assay by Western Blot
Objective: To quantify the dose- and time-dependent degradation of BCL6 protein in NHL cell

lines following treatment with BMS-986458.

Materials:

Cell Lines: BCL6-positive NHL cell lines (e.g., SU-DHL-4, OCI-Ly1).

Reagents: BMS-986458 (stock solution in DMSO), complete culture medium, RIPA lysis

buffer with protease and phosphatase inhibitors, BCA protein assay kit, primary antibodies

(anti-BCL6, e.g., clone PG-B6p; anti-GAPDH or β-actin as loading control), HRP-conjugated

secondary antibodies, ECL substrate.

Procedure:

Cell Treatment: Seed cells at an appropriate density and treat with a concentration range of

BMS-986458 (e.g., 0.1 nM to 1 µM) for various time points (e.g., 2, 6, 24 hours). Include a

vehicle-only (DMSO) control.

Protein Extraction: Harvest and lyse cells in RIPA buffer. Quantify total protein concentration

using a BCA assay.

SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE and

transfer to a PVDF membrane.

Immunoblotting: Block the membrane and probe with primary antibodies against BCL6 and a

loading control overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Visualize protein bands using an ECL substrate and an imaging system.

Analysis: Perform densitometric analysis to quantify BCL6 protein levels relative to the

loading control. Calculate the DC₅₀ (concentration at which 50% of the protein is degraded).

In Vivo Xenograft Model Efficacy Study
Objective: To assess the anti-tumor activity and tolerability of orally administered BMS-986458

in a lymphoma xenograft model.

Materials:

Animal Model: Immunocompromised mice (e.g., NOD/SCID).

Tumor Models: NHL cell line-derived xenograft (CDX) or patient-derived xenograft (PDX)

models.

Drug Formulation: BMS-986458 formulated for oral gavage.

Equipment: Calipers, animal balance.

Procedure:

Tumor Implantation: Subcutaneously implant NHL cells or tumor fragments into the flanks of

the mice.

Monitoring and Randomization: Monitor tumor growth. Once tumors reach a specified

volume (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.

Drug Administration: Administer BMS-986458 or vehicle control orally, once daily, according

to the study design.

Efficacy and Tolerability Assessment: Measure tumor volume and body weight 2-3 times per

week. Monitor for any signs of toxicity.

Endpoint and Analysis: At the end of the study, collect tumors for pharmacodynamic analysis

(e.g., BCL6 levels). Analyze tumor growth inhibition and survival data.
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Transcriptomic Analysis by RNA-Sequencing
Objective: To identify the global gene expression changes modulated by BMS-986458-induced

BCL6 degradation.

Materials:

Samples: NHL cells treated with BMS-986458 or vehicle control.

Kits: RNA extraction kit, RNA-Seq library preparation kit.

Equipment: Bioanalyzer, next-generation sequencer.

Procedure:

RNA Extraction: Extract total RNA from treated and control cells. Assess RNA quality and

integrity using a Bioanalyzer.

Library Preparation: Prepare RNA-Seq libraries from high-quality RNA samples according to

the manufacturer's protocol.

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

Bioinformatic Analysis:

Perform quality control and align sequencing reads to the reference genome.

Conduct differential gene expression analysis to identify genes that are significantly up- or

downregulated upon treatment.

Perform pathway and gene set enrichment analyses to understand the biological

processes affected by BCL6 degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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